molecular formula C16H25N7OS2 B12698617 Carbonothioic dihydrazide, N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-03-4

Carbonothioic dihydrazide, N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12698617
CAS No.: 127142-03-4
M. Wt: 395.6 g/mol
InChI Key: CGLSZRRCBCJYEA-CPNJWEJPSA-N
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Description

Carbonothioic dihydrazide, N’‘-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability as a drug candidate.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a catalyst or additive in various industrial processes.

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbonothioic dihydrazide, N’‘-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- include other thiosemicarbazide derivatives and hydrazone compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

127142-03-4

Molecular Formula

C16H25N7OS2

Molecular Weight

395.6 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C16H25N7OS2/c1-13(14-5-2-3-6-17-14)19-21-16(26)22-20-15(25)18-7-4-8-23-9-11-24-12-10-23/h2-3,5-6H,4,7-12H2,1H3,(H2,18,20,25)(H2,21,22,26)/b19-13+

InChI Key

CGLSZRRCBCJYEA-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NCCCN1CCOCC1)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NCCCN1CCOCC1)C2=CC=CC=N2

Origin of Product

United States

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